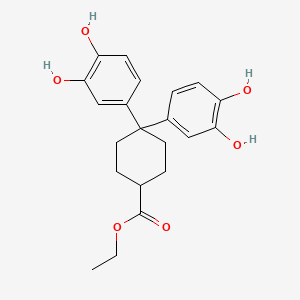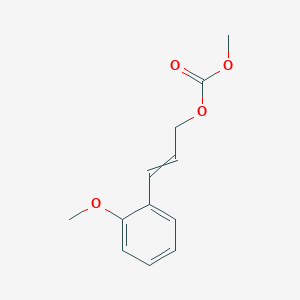![molecular formula C15H16 B14248341 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene CAS No. 402848-94-6](/img/structure/B14248341.png)
1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene: is a complex organic compound characterized by its unique cyclopropane and azulene ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene typically involves multiple steps, including the formation of the cyclopropane ring and the azulene structure. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism by which 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
- 1,1,4,7-Tetramethyl-1H-cyclopropa[A]azulene
- 1,1,2,5-Tetramethyl-1H-cyclopropa[B]azulene
- 1,1,2,5-Tetramethyl-1H-cyclopropa[C]azulene
Properties
CAS No. |
402848-94-6 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,1,2,5-tetramethylcyclopropa[a]azulene |
InChI |
InChI=1S/C15H16/c1-9-5-6-10(2)13-11(7-9)8-12-14(13)15(12,3)4/h5-8H,1-4H3 |
InChI Key |
VTXGGNQNCDYNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C2=C(C=C1)C)C3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
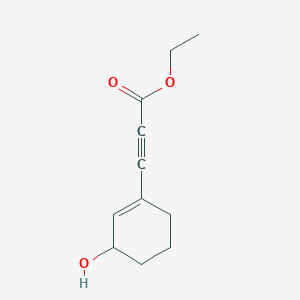
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
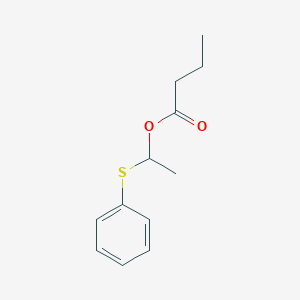
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
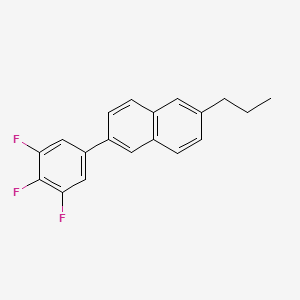
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
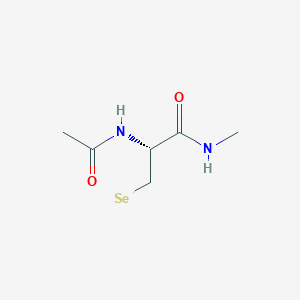
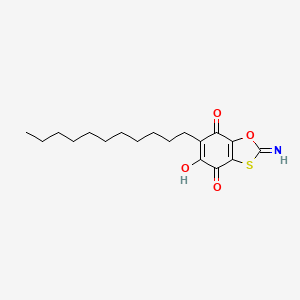
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
